2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine
Overview
Description
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine is a useful research compound. Its molecular formula is C10H15N3O2S and its molecular weight is 241.31 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine plays a significant role in biochemical reactions, particularly as an activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are crucial in modulating cellular excitability and are involved in various physiological processes. The compound interacts with GIRK1/2 subunits, enhancing their activity and thereby influencing cellular signaling pathways . This interaction is characterized by the binding of the compound to specific sites on the GIRK channels, leading to their activation.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving GIRK channels . This modulation affects gene expression and cellular metabolism, leading to changes in cellular excitability and function. The compound has been shown to impact various cell types, including neurons and cardiac cells, by altering their signaling dynamics and metabolic activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with GIRK channels . The compound binds to the channels, causing a conformational change that enhances their activity. This activation leads to increased potassium ion flow, which in turn modulates cellular excitability. Additionally, the compound may influence enzyme activity and gene expression, further contributing to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and does not degrade rapidly, maintaining its activity over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates GIRK channels without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing risks.
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to potassium ion regulation . The compound interacts with enzymes and cofactors that modulate its activity and stability. These interactions can influence metabolic flux and metabolite levels, further affecting cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms . It interacts with transporters and binding proteins that facilitate its movement and localization. The compound’s distribution can affect its accumulation in specific tissues, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can enhance its interaction with GIRK channels and other biomolecules, optimizing its biochemical effects .
Properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c11-10-8-2-1-3-9(8)12-13(10)7-4-5-16(14,15)6-7/h7H,1-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEODEMSSBVPRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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